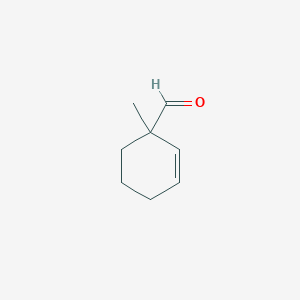
1-Methylcyclohex-2-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexene followed by oxidation. For instance, methylation of cyclohexene can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide. The resulting methylcyclohexene is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. Catalysts such as palladium or platinum are often employed to facilitate the oxidation of methylcyclohexene under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 1-Methylcyclohex-2-ene-1-carboxylic acid
Reduction: 1-Methylcyclohex-2-en-1-ol
Substitution: Secondary alcohols with various alkyl groups.
Scientific Research Applications
1-Methylcyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methylcyclohex-2-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
- 2-Methyl-1-cyclohexene-1-carbaldehyde
- 3-Methylcyclohex-2-enone
- Cyclohexene-1-carboxaldehyde
Comparison: 1-Methylcyclohex-2-ene-1-carbaldehyde is unique due to the position of the methyl group and the aldehyde functional group. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2-Methyl-1-cyclohexene-1-carbaldehyde, it has different steric and electronic properties, leading to variations in reaction outcomes .
Properties
CAS No. |
22911-31-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methylcyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
DERUPGPGCWUEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















